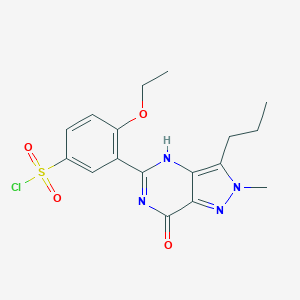
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is a biochemical compound with the molecular formula C17H19ClN4O4S and a molecular weight of 410.88 . It is used for proteomics research .
Chemical Reactions Analysis
Specific chemical reactions involving Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride are not available in the current literature. As a biochemical compound, it’s likely involved in various reactions, especially in the context of proteomics research .Physical And Chemical Properties Analysis
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride appears as a yellow to green solid . It has a molecular weight of 410.88 and a molecular formula of C17H19ClN4O4S . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Applications De Recherche Scientifique
Pulmonary Hypertension Treatment
Sildenafil and its derivatives, like Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride, have been widely recognized for their effectiveness in treating pulmonary hypertension. The medication, primarily a phosphodiesterase type 5 inhibitor, has demonstrated significant benefits in facilitating the weaning of inhaled nitric oxide in patients, particularly after cardiac surgeries. It's notable for its prolonged action on pulmonary artery pressures and minimal systemic hemodynamic effects, making it an attractive option for managing pulmonary hypertension (Mychaskiw, Sachdev, & Heath, 2001; Huddleston, Knoderer, Morris, & Ebenroth, 2009; Croom & Curran, 2008).
Heart Failure and Cardiovascular Diseases
The impact of sildenafil derivatives extends to the treatment of heart failure and cardiovascular diseases. It has been reported that sildenafil can be safely and effectively used in patients with a failing Fontan circulation, improving conditions such as protein-losing enteropathy, bronchial casts, and cyanosis. The medication's safety profile has been established with no significant side effects prompting withdrawal during the treatment period, which ranged from months to years (Reinhardt et al., 2010).
Pharmacological Properties and Diverse Therapeutic Applications
Sildenafil derivatives, such as Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride, hold a promising position in the field of medicinal chemistry due to their versatile pharmacological properties. N-phenylpiperazine derivatives, a closely related class, have been recognized for their potential in treating CNS disorders and their “druglikeness” due to the versatility of the scaffold. This versatility paves the way for exploring new therapeutic fields beyond the conventional applications (Maia, Tesch, & Fraga, 2012).
Mutagenic and Carcinogenic Risk Evaluation
It's crucial to consider the mutagenic and carcinogenic risks associated with sulfonyl chlorides, a component of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride. A comprehensive review of mutagenicity data indicates that the perceived risk is often based on nonreproducible findings, emphasizing the need for careful analysis before concluding their potential risks. This insight is critical in understanding the broader implications of using sildenafil derivatives in therapeutic applications (Amberg et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
4-ethoxy-3-(2-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(21-22(12)3)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJLYGSFUUUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476530 |
Source


|
| Record name | FT-0665744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride | |
CAS RN |
501120-42-9 |
Source


|
| Record name | FT-0665744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)
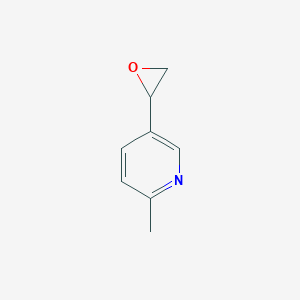
![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)
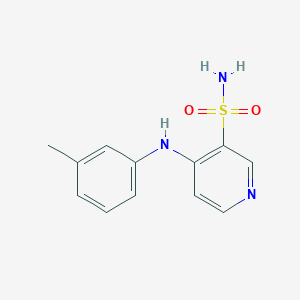
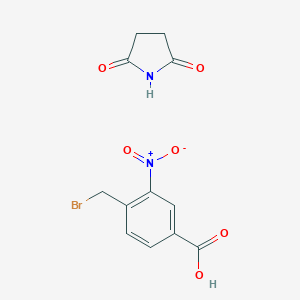


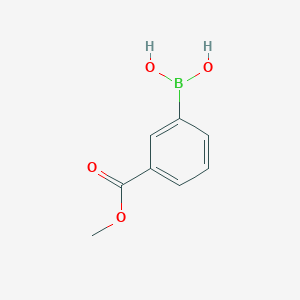
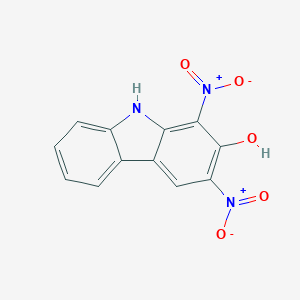
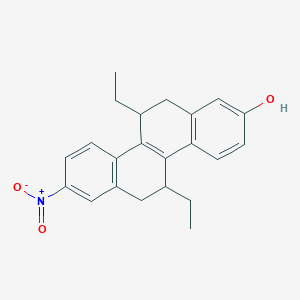
![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)